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Compound of Interest

Compound Name: 1-Acetylindolin-3-one

Cat. No.: B091299

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 1-Acetylindolin-3-one (C10HoNO2), a valuable building block in organic
synthesis. This document is intended for researchers, scientists, and professionals in drug
development, offering a consolidated resource of its spectral properties including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of Spectroscopic Data

The structural elucidation of 1-Acetylindolin-3-one is supported by a combination of
spectroscopic technigues. Mass spectrometry confirms the molecular weight and provides
insights into the fragmentation patterns. Infrared spectroscopy identifies the key functional
groups present in the molecule. While experimental *H and *3C NMR data are not widely
available in public spectral databases, predicted NMR data serves as a valuable reference for
structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of an organic
molecule by mapping the carbon and hydrogen framework.

Predicted *H NMR Data

Table 1: Predicted *H NMR Spectral Data for 1-Acetylindolin-3-one
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~8.20 d 1H Ar-H

~7.70 t 1H Ar-H

~7.30 t 1H Ar-H

~7.20 d 1H Ar-H

4.15 S 2H -CH2-

2.30 S 3H -COCHs

Note: This data is predicted and should be used as a reference. Actual experimental values

may vary.

Predicted **C NMR Data

Table 2: Predicted 3C NMR Spectral Data for 1-Acetylindolin-3-one

Chemical Shift (d) ppm

Assignment

~195.0 C=0 (ketone)
~169.0 C=0 (amide)
~150.0 Ar-C

~138.0 Ar-C

~125.0 Ar-CH
~124.0 Ar-CH
~120.0 Ar-CH
~117.0 Ar-CH

~50.0 -CHa-

~24.0 -CHs
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Note: This data is predicted and should be used as a reference. Actual experimental values

may vary.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring *H and 3C NMR spectra of an organic compound like 1-
Acetylindolin-3-one is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube. Ensure the
sample is fully dissolved.

e Instrument Setup:
o Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and improve signal resolution.
o Tune and match the probe for the appropriate nucleus (*H or 13C).
e 1H NMR Acquisition:
o Set the spectral width to an appropriate range (e.g., 0-12 ppm).
o Use a standard pulse sequence (e.g., a 90° pulse).
o Set the number of scans (typically 8-16 for good signal-to-noise).
o Set the relaxation delay (e.g., 1-2 seconds).
o Acquire the Free Induction Decay (FID).
e 13C NMR Acquisition:

o Switch the probe to the 13C frequency.
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o Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each
carbon.

o Set a wider spectral width (e.g., 0-220 ppm).

o Alarger number of scans is typically required due to the low natural abundance of 13C
(e.g., 128 or more).

o Set an appropriate relaxation delay.

o Acquire the FID.

» Data Processing:

[¢]

Apply a Fourier transform to the FID to obtain the spectrum.

[e]

Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CHCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[e]

o

Pick the peaks and report their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

IR Spectral Data

Table 3: IR Spectral Data for 1-Acetylindolin-3-one
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Wavenumber (cm~?) Intensity Assignment

~1710 Strong C=0 stretch (ketone)

~1680 Strong C=0 stretch (amide)

~1600, ~1480 Medium C=C stretch (aromatic)
~1370 Medium C-N stretch

750 Strong C-H bend (ortho-disubstituted

aromatic)

Experimental Protocol for FT-IR Spectroscopy (Solid

Sample)

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

o Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

o Background Spectrum: Run a background scan with an empty sample holder to record the

spectrum of the instrument's environment (e.g., COz, water vapor).

o Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Data Acquisition:

o Scan the sample over the desired wavenumber range (e.g., 4000-400 cm™1).

o The instrument's software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Mass Spectrometry Data

Table 4: GC-MS Spectral Data for 1-Acetylindolin-3-one

m/z (mass-to-charge ratio) Relative Intensity Possible Fragment
175 Moderate [M]* (Molecular lon)
133 High [M - CH2COJ*
_ [M - CH2CO - CHOJ* or
104 High
[C7H4O]*
43 High [CHsCO]*

Data obtained from the PubChem database.[1]

Experimental Protocol for GC-MS Analysis

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

e Instrument Setup:
o Set the appropriate GC column (e.g., a nonpolar column like DB-5ms).

o Set the oven temperature program. A typical program might start at a low temperature
(e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250
°C) to ensure separation of components.

o Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass
spectrometer (e.g., 280 °C).

o Use helium as the carrier gas at a constant flow rate.
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o Data Acquisition:
o Inject a small volume of the sample solution (e.g., 1 pL) into the GC inlet.
o The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
o Data Analysis:

o Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the
compound.

o Examine the mass spectrum corresponding to the compound's peak in the TIC.

o Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like 1-Acetylindolin-3-one.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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